RFRP-2 (大鼠)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

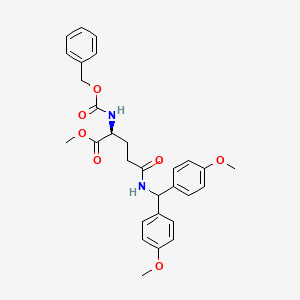

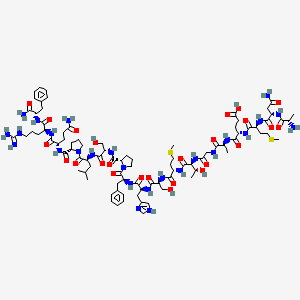

The synthesis of RFRP-2 (rat) involves genomic structure and alternative splicing . The complete rFrp/sFRP-4 genomic structure spans over 31 kb covering 9 exons . Variants I to IVa were alternatively spliced to different exons in the 3’end of mRNA and resulted in transcripts with truncated open reading frame .Molecular Structure Analysis

The molecular formula of RFRP-2 (rat) is C88H134N26O25S2 and its molecular weight is 2020.3 . The structure of the mature, functional peptides processed from the target precursor molecule has been determined .Chemical Reactions Analysis

RFRP-3, a related peptide, has been shown to alter the protein expression profile of the uterine fluid of ovariectomized estrogen-primed (OEP) rats by upregulating MMP9 expression whilst downregulating that of key hub proteins Gna13, GnaQ, Gnai3 and Kras .Physical And Chemical Properties Analysis

RFRP-2 (rat) has a high hydrophilicity due to its special chemical composition . It is stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years .科学研究应用

生殖功能的稳态控制

RFRP-2 作为 RFamide 相关肽 (RFRP) 神经元的一部分,在生殖功能的稳态控制中起着重要作用。这些神经元释放肽类,负向调节促性腺激素释放激素 (GnRH) 神经元,作为生殖轴的“刹车”。这种机制对于适应不利于繁殖的环境和生理变化至关重要,通过抑制生育来确保生存 .

雌激素反馈信号

RFRP-2 参与雌激素对生殖轴的反馈信号。研究表明,雌二醇下调下丘脑中 RFRP 的表达。 这种调节可能有助于雌激素对生殖轴的反馈机制,影响生育和生殖周期 .

对凋亡和促性腺激素释放的影响

RFRP-2 已被发现抑制黄体生成素 (LH) 和促性腺激素的释放和合成。这种效应对生殖健康有影响,已在包括大鼠、绵羊和牛在内的多种物种中观察到。 该肽对凋亡和促性腺激素释放的影响是一个重要的研究领域,在生育治疗中具有潜在的应用 .

应激反应的调节

RFRP 神经元,包括释放 RFRP-2 的神经元,是应激诱导下丘脑-垂体-性腺 (HPG) 轴抑制的潜在介质。 它们可能作为糖皮质激素信号的传导途径,或直接对压力情况做出反应,在压力期间调节生殖功能 .

作用机制

Target of Action

RFamide-related peptide-2 (RFRP-2) is a member of the RFamide peptide family, which includes neuropeptides that have a conserved carboxyl-terminal Arg–Phe–NH2 sequence . The primary targets of RFRP-2 are G-protein-coupled receptors, specifically NPFFR1 and NPFFR2 . These receptors are broadly distributed in the central nervous system, with the highest levels found in the limbic system and the hypothalamus .

Mode of Action

RFRP-2 interacts with its target receptors, NPFFR1 and NPFFR2, to modulate several functions including reproduction, feeding, and cardiovascular regulation . It has been suggested that RFRP-2’s action depends on opioid receptors activation, supporting its role in an anti-opioid system related to the opioid system .

Biochemical Pathways

RFRP-2 is involved in the modulation of nociception in basal and chronic pain conditions as well as their modulatory effects on the analgesic effects of opiates . It also plays a role in the hypothalamic-pituitary-gonadal (HPG) axis via its G protein-coupled receptor 147 (GPR147) . Moreover, RFRP-2 has been found to be involved in energy homeostasis and glucose metabolism .

Pharmacokinetics

It has been shown that intracerebroventricular administration of a related peptide, rfrp-1, increases prolactin secretion in rats . This suggests that RFRP-2 may also have central effects when administered in this manner.

Result of Action

RFRP-2 has been found to have a variety of effects at the molecular and cellular level. For instance, it has been shown to modulate nociception in rodents . In addition, it has been found to play a role in the modulation of several functions including reproduction, feeding, and cardiovascular regulation .

Action Environment

The action of RFRP-2 can be influenced by various environmental factors. For example, it has been suggested that the expression of RFRP-2 contributes to the integration of energy balance and reproduction, and is up-regulated in metabolically deficient conditions .

安全和危害

生化分析

Biochemical Properties

RFRP-2 interacts with various biomolecules, primarily through its receptor, GPR147 . This interaction triggers a cascade of biochemical reactions that influence various physiological processes. For instance, RFRP-2 has been shown to inhibit gonadotropin-releasing hormone (GnRH) neurons, thereby regulating reproductive function .

Cellular Effects

RFRP-2 exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, RFRP-2 has been shown to stimulate food intake in rats, suggesting a role in energy homeostasis .

Molecular Mechanism

RFRP-2 exerts its effects at the molecular level through several mechanisms. It binds to its receptor, GPR147, triggering a series of intracellular events . This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .

Temporal Effects in Laboratory Settings

The effects of RFRP-2 can change over time in laboratory settings. For example, chronic treatment with RFRP-3, a related peptide, has been shown to result in marked body mass increase, hyperphagia, hyperlipidemia, hyperglycemia, glucose intolerance, hypoinsulinism, hyperglucagon, and insulin resistance in rats .

Dosage Effects in Animal Models

The effects of RFRP-2 can vary with different dosages in animal models. For instance, high-dose treatment with RFRP-3 has been shown to suppress viability and increase apoptotic rates in rat cumulus cells .

Metabolic Pathways

RFRP-2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, RFRP-3, a related peptide, has been shown to be involved in glucose metabolism in the pancreas and glucose disposal tissues of rats .

Transport and Distribution

RFRP-2 is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization or accumulation can be influenced by various factors, including its interactions with these proteins .

Subcellular Localization

The subcellular localization of RFRP-2 and its effects on activity or function can vary. For instance, RFRP-3, a related peptide, has been shown to be associated with the Golgi apparatus and the plasma membrane in rat cells . This localization can influence the peptide’s activity and function .

属性

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJMBTDODJSDJI-YPHUOVQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H134N26O25S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2020.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)

![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)